N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide
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Overview
Description
N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an aminocarbonohydrazonoyl group, a carbamothioyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide to form 4-methoxybenzoylthiosemicarbazide. This intermediate is then reacted with hydrazine hydrate to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound exhibits potential as an enzyme inhibitor, particularly targeting carbonic anhydrases, which are involved in various physiological processes.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to various physiological effects. This mechanism is particularly relevant in its potential anticancer activity, where inhibition of carbonic anhydrases can interfere with tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
N-((4-sulfamoylphenyl)carbamothioyl) amides: These compounds share similar structural features and exhibit comparable enzyme inhibitory activities.
N,N’-bis(thioamido)thiocarbohydrazones: These compounds also contain thiosemicarbazide moieties and are used in similar applications, including as corrosion inhibitors and antioxidants.
Uniqueness
N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrases with high specificity sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C10H14N6O2S |
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Molecular Weight |
282.33 g/mol |
IUPAC Name |
N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C10H14N6O2S/c1-18-7-4-2-6(3-5-7)8(17)13-10(19)16-15-9(11)14-12/h2-5H,12H2,1H3,(H3,11,14,15)(H2,13,16,17,19) |
InChI Key |
VYUGULGYXUHNIC-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NN/C(=N/N)/N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NNC(=NN)N |
Origin of Product |
United States |
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